3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is an organic compound that features both a bromophenyl group and a dichlorobenzyl oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime typically involves a multi-step process:
Formation of 3-(4-bromophenyl)-3-oxopropanal: This can be achieved through the bromination of acetophenone followed by oxidation.
Oxime Formation: The oxime is formed by reacting 3-(4-bromophenyl)-3-oxopropanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
O-Benzylation: The final step involves the reaction of the oxime with 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or nitrile oxides.
Reduction: The primary product would be the corresponding alcohol.
Substitution: Products would depend on the nucleophile used, potentially resulting in various substituted derivatives.
Scientific Research Applications
3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound’s mechanism of action involves interactions with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the bromophenyl and dichlorobenzyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime
- 3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime
- 3-(4-bromophenyl)-3-oxopropanal O-(2,6-difluorobenzyl)oxime
Uniqueness
3-(4-bromophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(3E)-1-(4-bromophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDELRCLEJRQXIK-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.